![molecular formula C35H28O3 B15073244 4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and methoxy groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Scientific Research Applications
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of optical brighteners and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and methoxy groups allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Known for its use as an optical brightener.
5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications.
N4, N4, N4’‘’, N4’‘’-tetrakis(4-methoxyphenyl)-[1,1’4’,1’‘4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine: Employed as a hole-transporting material in perovskite solar cells.
Uniqueness
4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of aromatic rings and functional groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C35H28O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C35H28O3/c1-37-32-20-16-30(17-21-32)35(31-18-22-33(38-2)23-19-31)34(28-6-4-3-5-7-28)29-14-12-27(13-15-29)26-10-8-25(24-36)9-11-26/h3-24H,1-2H3 |
InChI Key |
BYHRGCWIOWAIGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




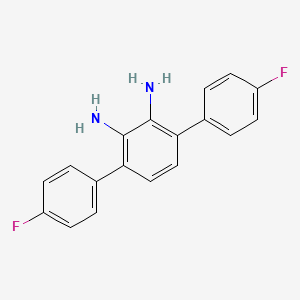
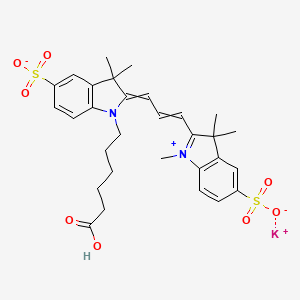
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
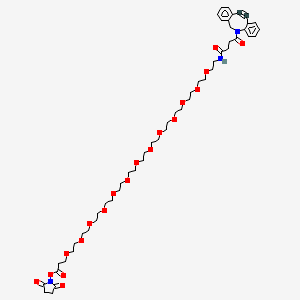
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
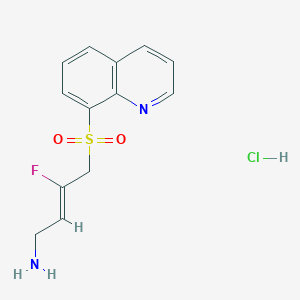
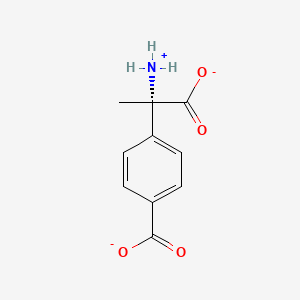
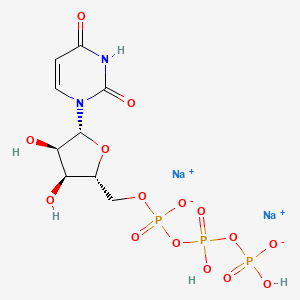
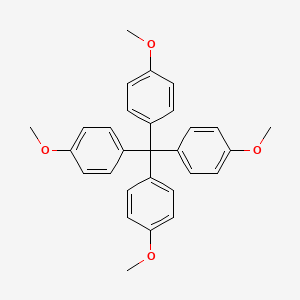
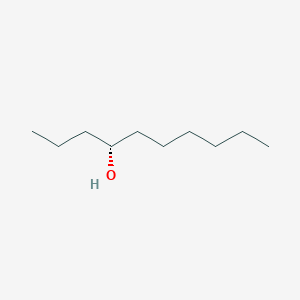
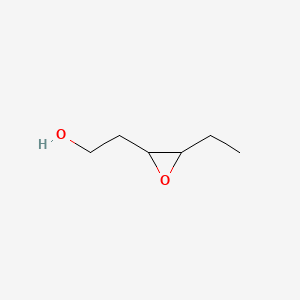
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
